molecular formula C18H21N3O3S B2901065 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 303125-47-5

4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2901065
M. Wt: 359.44
InChI Key: JEGSHDGLEYIHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide, also known as PSB-0739, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide compounds and has been found to exhibit promising results in various preclinical studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of piperidine, pyridine-3-carboxaldehyde, 4-nitrobenzenesulfonyl chloride, and 4-aminobenzamide.

Starting Materials
Piperidine, Pyridine-3-carboxaldehyde, 4-nitrobenzenesulfonyl chloride, 4-aminobenzamide

Reaction
The reaction begins with the conversion of pyridine-3-carboxaldehyde to its corresponding imine by reaction with piperidine., The imine is then reacted with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide., Finally, the sulfonamide is reacted with 4-aminobenzamide to form the desired product, 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide.

Mechanism Of Action

The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the metabolic pathways of the parasites. It has been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway, which is essential for the survival of the parasites.

Biochemical And Physiological Effects

4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been found to exhibit potent activity against various parasites, including Plasmodium falciparum, the causative agent of malaria, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been found to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is its potent activity against various parasitic infections and cancer cell lines. It has also been found to exhibit low toxicity in vitro, making it a promising candidate for further preclinical studies. However, one of the major limitations of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.

Future Directions

Further studies are needed to fully understand the mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide and its potential therapeutic applications. One possible future direction is to develop more potent analogs of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide that exhibit improved solubility and bioavailability. In addition, further studies are needed to evaluate the efficacy of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in vivo and to determine its potential toxicity and side effects. Finally, more studies are needed to evaluate the potential use of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in combination with other drugs for the treatment of parasitic infections and cancer.

Scientific Research Applications

4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent activity against several parasitic infections, including malaria, leishmaniasis, and trypanosomiasis. In addition, it has also been studied for its potential use in cancer therapy, as it has been found to induce cell death in various cancer cell lines.

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(20-14-15-5-4-10-19-13-15)16-6-8-17(9-7-16)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGSHDGLEYIHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

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